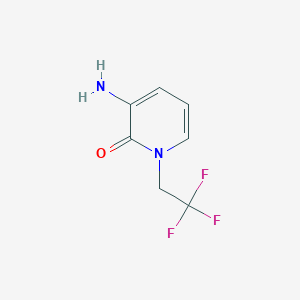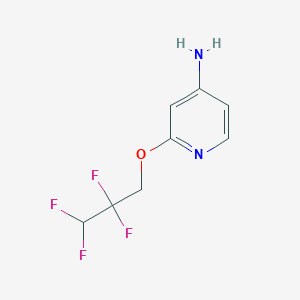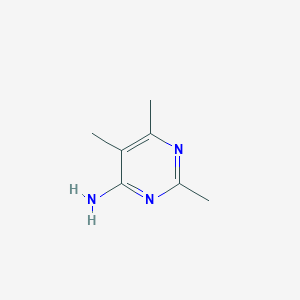![molecular formula C12H21N3O2S B1527373 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide CAS No. 1292173-12-6](/img/structure/B1527373.png)
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide
Vue d'ensemble
Description
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide is a compound with the molecular formula C12H21N3O2S and a molecular weight of 271.38 . It belongs to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of 3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and a butyl chain with a dimethylamino group at the end . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
- Application : This compound is used as a building block in synthetic chemistry .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other reactants involved. Typically, this compound would be used in a reaction with other compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. The product could potentially be used in a variety of applications, including the development of new materials or pharmaceuticals .
- Application : In a study, similar compounds were used to dye polyester materials .
- Methods of Application : The dyes were applied to the polyester materials at different dyeing temperatures (70, 90, and 100 °C), either with or without using carriers .
- Results or Outcomes : The results of this study are not specified in the source .
Scientific Field: Synthetic Chemistry
Scientific Field: Dyeing of Polyester Materials
- Application : Compounds with similar structures have been used as emissive materials in OLEDs .
- Methods of Application : These compounds are incorporated into the thin film of an OLED, which produces light in response to an applied electric current .
- Results or Outcomes : The use of these compounds can result in OLEDs with bright solid-state emission, good luminescence efficiencies, color tunability, fast response time, and less energy consumption .
- Application : Similar compounds have been used in the copolymerization with other monomers .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other reactants involved .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used .
Scientific Field: Organic Light-Emitting Diodes (OLEDs)
Scientific Field: Polymer Science
- Application : Similar compounds have been used in the synthesis of disperse dyes for dyeing polyester fabrics .
- Methods of Application : The dyes were synthesized by reacting enaminone derivatives with phenyldiazonium salt. The resulting dyes were then applied to polyester fabrics at temperatures between 70 and 130 °C .
- Results or Outcomes : The dyed fabrics showed good resistance to light, rubbing, perspiration, and washing. Additionally, the synthetic dyes exhibited expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria .
- Application : Compounds with similar structures have been used in the copolymerization with other monomers .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other reactants involved .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used .
Scientific Field: Dye Synthesis
Scientific Field: Polymer Science
Safety And Hazards
Orientations Futures
The future directions for research on this compound could involve further exploration of its pharmacological activities and potential applications in treating various diseases. Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights .
Propriétés
IUPAC Name |
3-amino-N-[4-(dimethylamino)butyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-15(2)9-4-3-8-14-18(16,17)12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOWNSGNLLVEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



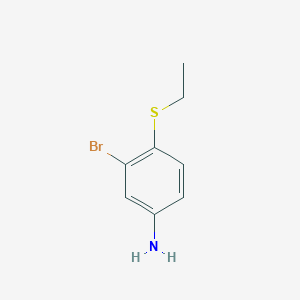
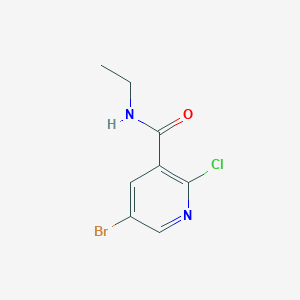
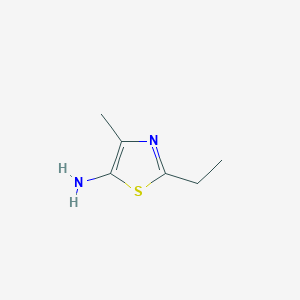
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
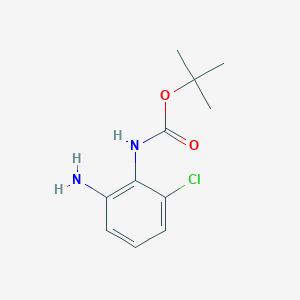
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
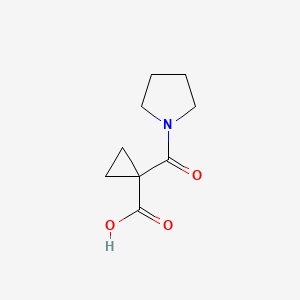
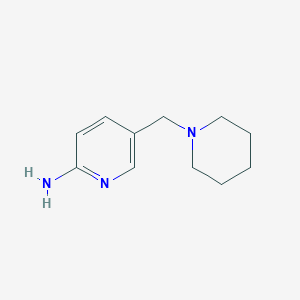
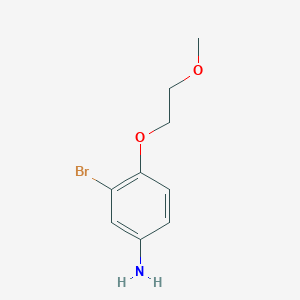
amine](/img/structure/B1527304.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
